N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is a thiazole derivative characterized by a 4-phenyl-substituted thiazole core linked to a 4-phenylbutanamide moiety via a thioether bridge.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c22-17(25)14-27-21-24-19(16-11-5-2-6-12-16)20(28-21)23-18(26)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORORAAYGKSKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.45 g/mol. The structure features a thiazole ring, an amide functional group, and an amino-oxoethylthio substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and the amino-oxoethylthio group play crucial roles in these interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It can also interact with cell surface receptors, influencing signaling pathways that lead to various biological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole-based compounds. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including human leukemia cells (K562) and breast cancer cells (MCF7) .
Antimicrobial Properties
Thiazole derivatives have been noted for their antimicrobial activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-acetamide | Contains a methyl group on thiazole | Antimicrobial |
| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |
| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |
The compound's structural features may enhance its efficacy against bacterial strains and fungi .
Case Studies
- Study on K562 Cells : A series of 2-amino-thiazole derivatives were synthesized and evaluated for their cytotoxic effects on K562 leukemia cells. Results indicated that modifications in the side chains significantly influenced the anticancer activity, suggesting a structure–activity relationship .
- Antimicrobial Testing : In a comparative study, thiazole derivatives were tested against standard antimicrobial agents like isoniazid and ciprofloxacin. The results showed that some derivatives exhibited comparable or superior activity against specific pathogens, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Triazole Derivatives (Compounds [7–9])
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]), which differ from the target compound in their core heterocycle (1,2,4-triazole vs. thiazole). Key distinctions include:
- Tautomerism : Triazoles [7–9] exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s thioether group is fixed, eliminating tautomeric variability.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Amide
This compound () shares a thiazole ring with the target molecule but differs in substituents:
(2-Amino-4-Phenylthiazol-5-yl)(4-Methyl-2-Phenylpyrimidin-5-yl)Methanone
highlights a thiazole-pyrimidine hybrid. Differences include:
- Bridging Group : A ketone connects the thiazole and pyrimidine rings, whereas the target compound uses a butanamide chain. This ketone may reduce conformational flexibility compared to the amide linker.
- Synthetic Approach : Benzoylisothiocyanate is reacted with bis(4-methoxybenzyl)amine, emphasizing electrophilic substitution rather than thioalkylation .
Functional Group Analysis
Key Observations :
- The target compound’s 2-amino-2-oxoethyl thioether provides unique hydrogen-bonding donors/acceptors absent in triazoles [7–9] or the pyrimidine hybrid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
